- Preparation of polyphenyls, China, , ,
Cas no 92-06-8 (M-Terphenyl)

M-Terphenyl structure
Nom du produit:M-Terphenyl
Numéro CAS:92-06-8
Le MF:C18H14
Mégawatts:230.303764820099
MDL:MFCD00003059
CID:34629
PubChem ID:24869418
M-Terphenyl Propriétés chimiques et physiques
Nom et identifiant
-
- 1,1':3',1''-Terphenyl
- 1,3-Diphenylbenzene
- m-Terphenyl
- 1,3-Terphenyl
- Isodiphenylbenzene
- m-Diphenylbenzene
- meta-terphenyl
- m-Triphenyl
- Santowax M
- Santowax OM
- Santowax R
- Terbenzene
- 1,1'-Biphenyl, 3-phenyl-
- Diphenylbenzene
- Triphenyl
- Delowax S
- Delowax OM
- Gilotherm OM 2
- WOI2PSS0KX
- YJTKZCDBKVTVBY-UHFFFAOYSA-N
- DSSTox_CID_9117
- DSSTox_RID_78671
- DSSTox_GSID_29117
- 3-Phenylbiphenyl
- C
- Terphenyls
- Benzene, m-diphenyl- (3CI)
- m-Terphenyl (8CI)
- 1,1′-Biphenyl, 3-phenyl-
- 3-Phenyl-1,1′-biphenyl
- G 340
- NSC 6808
- T 3009
- AS-19308
- DB-079227
- NSC-6808
- NCGC00257320-01
- TERPHENYL, M-
- F85603
- NCGC00249075-01
- AI3-01405
- DTXSID2029117
- HSDB 2537
- UNII-LFX1C55D2Z
- 92-06-8
- UNII-WOI2PSS0KX
- CCRIS 1656
- DTXCID209117
- T0018
- m-Terphenyl, 99%
- LFX1C55D2Z
- CHEMBL3184163
- EINECS 202-122-1
- NCGC00259128-01
- AKOS002386404
- CS-W010375
- NSC6808
- InChI=1/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14
- EINECS 247-477-3
- 8042-11-3
- Benzene, m-diphenyl-
- Q20965190
- MFCD00003059
- 3-Phenyl-1,1'-biphenyl
- Tox21_201579
- J-503715
- 1,1':3',1''-biphenyl
- NS00041387
- 1, 3-phenyl-
- AS-871/42732541
- EC 247-477-3
- Tox21_303528
- m-Terphenyl, analytical standard
- CAS-92-06-8
- AI3-00860
- M-Terphenyl
-
- MDL: MFCD00003059
- Piscine à noyau: 1S/C18H14/c1-3-8-15(9-4-1)17-12-7-13-18(14-17)16-10-5-2-6-11-16/h1-14H
- La clé Inchi: YJTKZCDBKVTVBY-UHFFFAOYSA-N
- Sourire: C1C=CC(C2C=C(C3C=CC=CC=3)C=CC=2)=CC=1
- BRN: 1864778
Propriétés calculées
- Qualité précise: 230.11000
- Masse isotopique unique: 230.10955
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 0
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 2
- Complexité: 208
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 0
- Charge de surface: 0
- Le xlogp3: 5.6
Propriétés expérimentales
- Couleur / forme: Cristal jaune en forme d'aiguille. Aucun picrate n'est formé.
- Dense: 1,2 g/cm3
- Point de fusion: 84-88 °C (lit.)
- Point d'ébullition: 379 °C(lit.)
- Point d'éclair: 191°C
- Indice de réfraction: 1.5681 (estimate)
- Le PSA: 0.00000
- Le LogP: 5.02060
- Solubilité: Facilement soluble dans l'éthanol, l'éther, l'acide acétique et le benzène, insoluble dans l'eau
M-Terphenyl Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335,H400
- Déclaration d'avertissement: P261,P273,P305+P351+P338
- Numéro de transport des marchandises dangereuses:UN 3077 9/PG 3
- Wgk Allemagne:2
- Code de catégorie de danger: 36/37/38-50
- Instructions de sécurité: S26-S36-S61-S60
- RTECS:WZ6470000
-
Identification des marchandises dangereuses:
- TSCA:Yes
- Groupe d'emballage:III
- Durée de la sécurité:4.1
- Niveau de danger:9
- Terminologie du risque:R36/37/38
- Catégorie d'emballage:II; III
- Conditions de stockage:Fermez - le fermement. Conserver dans un endroit frais et sec.
M-Terphenyl Données douanières
- Code HS:2902909090
- Données douanières:
Code douanier chinois:
29029090Résumé:
29029090. Autres hydrocarbures aromatiques. TVA: 17,0%. Taux de remboursement: 9,0%. Conditions réglementaires: aucune. Tarif du traitement de la nation la plus favorisée: 2,0%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des composants
Résumé:
2902909090 autres hydrocarbures aromatiques. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Droit NPF: 2,0%. Droit général: 30,0%
M-Terphenyl PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T0018-25G |
m-Terphenyl |
92-06-8 | >98.0%(GC) | 25g |
¥1490.00 | 2024-04-15 | |
Ambeed | A777923-1g |
m-Terphenyl |
92-06-8 | 99.5% | 1g |
$7.0 | 2024-04-16 | |
Key Organics Ltd | AS-19308-5MG |
1,3-Diphenylbenzene |
92-06-8 | >99% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | AS-19308-1MG |
1,3-Diphenylbenzene |
92-06-8 | >99% | 1mg |
£37.00 | 2025-02-09 | |
eNovation Chemicals LLC | D387979-100g |
m-Terphenyl |
92-06-8 | 97% | 100g |
$240 | 2024-05-24 | |
TRC | T116690-5g |
m-Terphenyl |
92-06-8 | 5g |
$87.00 | 2023-05-17 | ||
TRC | T116690-100g |
m-Terphenyl |
92-06-8 | 100g |
275.00 | 2021-07-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 45801-250MG |
M-Terphenyl |
92-06-8 | analytical standard | 250MG |
691.24 | 2021-05-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T282A-25g |
M-Terphenyl |
92-06-8 | 98% | 25g |
¥329.0 | 2022-05-30 | |
TRC | T116690-25g |
m-Terphenyl |
92-06-8 | 25g |
105.00 | 2021-07-18 |
M-Terphenyl Méthode de production
Synthetic Routes 1
Synthetic Routes 2
Conditions de réaction
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 2 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
1.2 Catalysts: p-Toluenesulfonic acid ; 1 h, rt
Référence
- Ring-closing olefin metathesis for the synthesis of benzene derivativesChemistry - An Asian Journal, 2006, 1(4), 611-613,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylformamide ; 6 h, 60 °C
Référence
- Pd-catalyzed Suzuki-Miyaura cross-coupling of [Ph2SR][OTf] with arylboronic acidsTetrahedron, 2016, 72(47), 7606-7612,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: 2135789-70-5 Solvents: Dimethylformamide ; 12 h, 80 °C
Référence
- A straightforward synthesis of 4,5-dihalofunctionalized imidazol-2-ylidene/imidazolyl-metal complexes from trihaloimidazolium salts/imidazoles: Structure and catalytic studiesJournal of Organometallic Chemistry, 2017, 851, 104-114,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium (nanoparticle complexes with a tris(polyethylene glycolyl triazolyl)benzene) , Poly(oxy-1,2-ethanediyl), α,α′,α′′-[1,3,5-benzenetriyltris(1H-1,2,3-triazole-4,1… (palladium complexes) Solvents: Acetone , Water ; 3 h, 60 °C; 60 °C → rt
Référence
- Water-Soluble Palladium Nanoparticles: Click Synthesis and Applications as a Recyclable Catalyst in Suzuki Cross-Couplings in Aqueous MediaEuropean Journal of Organic Chemistry, 2010, (26), 5090-5099,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: Toluene ; 10 min, 100 °C
Référence
- Aminophosphine palladium pincer complexes for Suzuki and Heck reactionsChimia, 2009, 63(1-2), 23-28,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
1.2 Solvents: Water
1.3 Solvents: Diethyl ether
Référence
- Synthesis of mono-, di-, and triphenylarenes by sequential photostimulated SRN1 and Pd(0)-catalyzed cross coupling reactions on aryl halidesSynlett, 2000, (2), 230-232,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate , Sodium iodide Catalysts: 2376473-55-9 Solvents: Dimethylformamide ; 6 h, 120 °C
Référence
- Synthesis, Characterization and Theoretical Investigation on Thiazoline-Derived Palladium-Complexes-Catalyzed Denitrogenative Cross-Coupling of Aryl Halides with ArylhydrazinesChemistrySelect, 2019, 4(32), 9253-9261,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide , Water ; 12 h, 60 °C
Référence
- Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous PhaseJournal of Organic Chemistry, 2006, 71(10), 3994-3997,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
Référence
- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halidesCatalysis Communications, 2015, 66, 87-90,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Ethyl acetate ; rt
Référence
- Assembly of unsymmetrical 1,3,5-triarylbenzenes via tandem reaction of β-arylethenesulfonyl fluorides and α-cyano-β-methylenonesNew Journal of Chemistry, 2022, 46(25), 12367-12371,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C
Référence
- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenesMendeleev Communications, 2021, 31(3), 400-402,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Lithium Solvents: Tetrahydrofuran ; 24 h, rt
Référence
- Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers. The Influence of Ion Pairing on the RegioselectivityJournal of Organic Chemistry, 2000, 65(2), 322-331,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Tripotassium phosphate Catalysts: Benzene, diethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene , Pyridine, 4-ethenyl-, polymer with 1-(1,1-dimethylethyl)-4-ethenylbenzene Solvents: Ethanol , Tetrahydrofuran , Water ; 5 h, 70 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- Continuous-Flow Suzuki-Miyaura Coupling in Water and Organic Solvents Promoted by Blends of Stabilized Convoluted Polymeric Palladium Catalysts and Polymeric Auxiliary MaterialsChemistry - A European Journal, 2023, 29(34),,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 60 min
Référence
- The impact of the physical state and the reaction phase in the direct mechanocatalytic Suzuki-Miyaura coupling reactionFaraday Discussions, 2023, 241, 206-216,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: 2230116-04-6 (post-treated with Pd(OAc)2) Solvents: Ethanol ; 0.5 h, 80 °C
Référence
- Palladium Nanoparticle-Immobilized Porous Polyurethane Material for Quick and Efficient Heterogeneous Catalysis of Suzuki-Miyaura Cross-Coupling Reaction at Room TemperatureChemistrySelect, 2018, 3(5), 1365-1370,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium Solvents: Ethanol , Water ; 3 h, 60 °C
Référence
- Phosphine-Built-in Porous Organic Cage for Stabilization and Boosting the Catalytic Performance of Palladium Nanoparticles in Cross-Coupling of Aryl HalidesACS Applied Materials & Interfaces, 2020, 12(47), 53141-53149,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetraamminedichloropalladium(2+) Solvents: Dimethylacetamide , Water ; 15 min, 100 °C
Référence
- Pd-loaded NaY zeolite as a highly active catalyst for ligandless Suzuki-Miyaura reactions of aryl halides at low Pd loadings under aerobic conditionsJournal of Molecular Catalysis A: Chemical, 2007, 278(1-2), 189-199,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: (SP-4-3)-[2,6-Bis[(diphenylphosphino-κP)amino]phenyl-κC]chloronickel Solvents: Tetrahydrofuran ; 18 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Arylation of non-activated C-Cl bond with Grignard reagents catalyzed by pincer [PCP]-nickel complexesInorganica Chimica Acta, 2014, 415, 95-97,
M-Terphenyl Raw materials
- 1-Bromo-3-iodobenzene
- Stannane, 1,3-phenylenebis[trimethyl-
- Phenylboronic acid
- 1,1'-Biphenyl, 3-iodo-
- 1-Bromo-3-chlorobenzene
- 1,1':3',1''-Terphenyl, 2'-methoxy-
- Diphenyl(2,2,2-trifluoroethyl)sulfonium
- 3-Biphenylboronic acid
- 1,3-Dibromobenzene
M-Terphenyl Preparation Products
M-Terphenyl Littérature connexe
-
Dong Shen,Siegmar Diele,Gerhard Pelzl,Ina Wirth,Carsten Tschierske J. Mater. Chem. 1999 9 661
-
Hisahiro Sasabe,Yong-Jin Pu,Ken-ichi Nakayama,Junji Kido Chem. Commun. 2009 6655
-
Wei Jiang,Lian Duan,Juan Qiao,Deqiang Zhang,Guifang Dong,Liduo Wang,Yong Qiu J. Mater. Chem. 2010 20 6131
-
Xiaoqin Xiao,Juan Luo,Zongjie Gan,Wengao Jiang,Qiang Tang RSC Adv. 2020 10 12113
-
Shizuka Mei Bautista Maezono,Tej Narayan Poudel,Yong Rok Lee Org. Biomol. Chem. 2017 15 2052
92-06-8 (M-Terphenyl) Produits connexes
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- 501-65-5(Diphenylacetylene)
- 25570-02-9(3,3',5,5'-Tetramethylbiphenyl)
- 643-93-6(3-Methyl-1,1'biphenyl)
- 92-94-4(4-phenyl-1,1'-biphenyl)
- 613-33-2(4,4'-Bitoluene)
- 1785557-24-5(2-(5,5-Difluoroazepan-4-yl)ethan-1-amine)
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-06-8)1,3-Diphenylbenzene

Pureté:99%
Quantité:200KG
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:92-06-8)M-Terphenyl

Pureté:99%
Quantité:500g
Prix ($):428.0